molecular formula C13H15ClN2O B12913458 2-(4-Chlorophenyl)octahydro-3H-indazol-3-one CAS No. 63592-62-1

2-(4-Chlorophenyl)octahydro-3H-indazol-3-one

Cat. No.: B12913458
CAS No.: 63592-62-1
M. Wt: 250.72 g/mol
InChI Key: GFMONLKVKPYOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)octahydro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure consists of an indazole core with a 4-chlorophenyl group attached, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)octahydro-3H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with a suitable cyclizing agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)octahydro-3H-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds .

Scientific Research Applications

2-(4-Chlorophenyl)octahydro-3H-indazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)octahydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or target microbial enzymes to exhibit antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)octahydro-3H-indazol-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its antimicrobial and anti-inflammatory properties compared to other indazole derivatives .

Properties

CAS No.

63592-62-1

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-3a,4,5,6,7,7a-hexahydro-1H-indazol-3-one

InChI

InChI=1S/C13H15ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15-16/h5-8,11-12,15H,1-4H2

InChI Key

GFMONLKVKPYOMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.